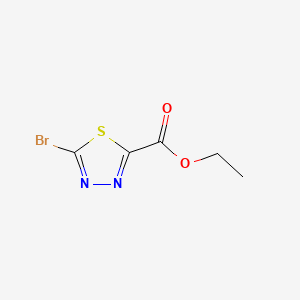
5-Bromopentyltrichlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromopentyltrichlorosilane: is an organosilicon compound with the molecular formula C5H10BrCl3Si . It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis and in the production of various silicon-based materials . The compound is known for its reactivity due to the presence of both bromine and trichlorosilane functional groups, making it a valuable reagent in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromopentyltrichlorosilane can be synthesized through the reaction of 5-bromopentanol with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. The general reaction scheme is as follows:
C5H11BrOH+HSiCl3→C5H10BrSiCl3+H2O
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale batch reactions. The process includes the careful control of temperature and pressure to optimize yield and purity. The reaction is typically carried out in a sealed reactor to prevent the escape of volatile components and to maintain anhydrous conditions .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromopentyltrichlorosilane undergoes nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The trichlorosilane group is highly reactive towards water, leading to the formation of silanols and hydrochloric acid.
Reduction: The compound can be reduced to form 5-bromopentylsilane derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Catalysts: Lewis acids like aluminum chloride (AlCl3) or boron trifluoride (BF3).
Major Products:
Silanols: Formed through hydrolysis.
Substituted Silanes: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry: 5-Bromopentyltrichlorosilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silicon-based polymers and resins .
Biology and Medicine: The compound is used in the modification of biomolecules and surfaces to introduce silicon-containing functional groups. This can enhance the properties of biomaterials, making them more suitable for medical applications .
Industry: In the industrial sector, this compound is used in the production of specialty coatings, adhesives, and sealants. It is also utilized in the manufacture of electronic materials and devices .
Mechanism of Action
The mechanism of action of 5-bromopentyltrichlorosilane involves its reactivity towards nucleophiles and its ability to form stable silicon-carbon bonds. The trichlorosilane group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of silicon-based materials and in the modification of surfaces .
Comparison with Similar Compounds
- 5-Chloropentyltrichlorosilane
- 5-Iodopentyltrichlorosilane
- 5-Fluoropentyltrichlorosilane
Comparison: 5-Bromopentyltrichlorosilane is unique due to the presence of the bromine atom, which makes it more reactive compared to its chloro, iodo, and fluoro analogs. The bromine atom is a better leaving group, facilitating nucleophilic substitution reactions more readily. This makes this compound a more versatile reagent in organic synthesis .
Properties
IUPAC Name |
5-bromopentyl(trichloro)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrCl3Si/c6-4-2-1-3-5-10(7,8)9/h1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVXHHXWSRHHNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC[Si](Cl)(Cl)Cl)CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrCl3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B599353.png)


![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel-](/img/structure/B599356.png)

![2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene](/img/structure/B599361.png)


![L-Phenylalanine, 4-(3,5-dimethyl-4-isoxazolyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B599367.png)
